ar-(Allyloxy)benzenetrimethanol

Polymer chemistry Coating formulation Thermoset resins

2,4,6-Trimethylolphenyl allyl ether (CAS 10580-81-1), systematically named 1,3,5-Benzenetrimethanol, 2-(2-propenyloxy)- and also known as ar-(allyloxy)benzenetrimethanol, is a trifunctional aromatic monomer with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. It belongs to the class of allyl ether-functionalized methylol phenols and is characterized by three reactive hydroxymethyl (–CH₂OH) groups and one allyloxy (–OCH₂CH=CH₂) group arranged symmetrically on a benzene ring.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 10580-81-1
Cat. No. B076341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namear-(Allyloxy)benzenetrimethanol
CAS10580-81-1
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1CO)CO)CO
InChIInChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2
InChIKeyLCZGQAGYKBQHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylolphenyl Allyl Ether (CAS 10580-81-1): Chemical Identity, Class, and Core Characteristics for Sourcing Decisions


2,4,6-Trimethylolphenyl allyl ether (CAS 10580-81-1), systematically named 1,3,5-Benzenetrimethanol, 2-(2-propenyloxy)- and also known as ar-(allyloxy)benzenetrimethanol, is a trifunctional aromatic monomer with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [1]. It belongs to the class of allyl ether-functionalized methylol phenols and is characterized by three reactive hydroxymethyl (–CH₂OH) groups and one allyloxy (–OCH₂CH=CH₂) group arranged symmetrically on a benzene ring [2]. The compound is listed as an existing chemical substance under Japan's CSCL (MITI Number 3-2887) and appears in the EPA TSCA Inventory, confirming its established industrial status [3]. Key computed physicochemical properties include a density of 1.2 ± 0.1 g/cm³, a boiling point of 427.7 ± 40.0 °C at 760 mmHg, and a flash point of 212.5 ± 27.3 °C [4].

Trifunctional aromatic monomer with three hydroxymethyl groups for condensation crosslinking
Allyl ether functionality enables radical or thiol-ene mediated dual-cure processing
Single defined molecular entity ensures stoichiometric precision in polymer formulations

Why Generic Substitution of 2,4,6-Trimethylolphenyl Allyl Ether with Non-Allylated Phenols or Aliphatic Allyl Ethers Fails in Condensation–Radiation Dual-Cure Applications


2,4,6-Trimethylolphenyl allyl ether (CAS 10580-81-1) occupies a distinct functional niche that cannot be replicated by simple substitution with its closest structural analogs. Its non-allylated parent compound, 2,4,6-trimethylolphenol (CAS 2937-61-3), lacks the terminal olefin required for radical- or thiol-ene-mediated crosslinking, confining it to condensation-only curing regimes . Conversely, the widely available aliphatic counterpart trimethylolpropane diallyl ether (TMPAE, CAS 682-09-7) provides two allyl groups but only a single hydroxyl, resulting in a substantially lower hydroxyl value (~262 vs. ~750 mg KOH/g theoretical) and an aliphatic backbone that lacks the aromatic thermal stability and rigidity of the benzene core . The commercial mixture Methylon® 75108, while containing the trimethylolphenyl allyl ether component, is a variable-composition blend of mono-, di-, and tri-methylol phenol allyl ethers with a bulk viscosity of 3,000 cP at 25 °C, making it unsuitable when stoichiometric precision, reproducible crosslink density, or defined structure–property relationships are required [1]. These fundamental differences in functionality, backbone chemistry, and compositional definition mean that direct drop-in replacement leads to altered cure kinetics, different network architectures, and unpredictable final material performance.

Non-allylated 2,4,6-trimethylolphenol
Lacks the allyl ether group required for radical or thiol-ene crosslinking, restricting cure to condensation only.
Trimethylolpropane diallyl ether (TMPAE)
Aliphatic backbone and single hydroxyl group result in lower crosslink density and reduced thermal stability compared to the aromatic triol.
Methylon® 75108 commercial mixture
Variable composition of mono-, di-, and tri-methylol phenol allyl ethers introduces batch-to-batch stoichiometric uncertainty.

Quantitative Evidence Guide: 2,4,6-Trimethylolphenyl Allyl Ether (CAS 10580-81-1) vs. Closest Structural and Functional Analogs


Density Reduction vs. Non-Allylated 2,4,6-Trimethylolphenol Enables Lower-Weight Formulations

The allyl etherification of 2,4,6-trimethylolphenol to produce CAS 10580-81-1 results in a measurable reduction in predicted density from 1.424 g/cm³ (non-allylated parent, CAS 2937-61-3) to 1.2 ± 0.1 g/cm³ [1]. This ~16% density decrease reflects the replacement of the phenolic –OH with the more sterically demanding –OCH₂CH=CH₂ group, which disrupts intermolecular hydrogen bonding and reduces packing efficiency. The difference is structurally consistent: the parent phenol's three hydroxymethyl groups plus one phenolic hydroxyl create a denser hydrogen-bond network (vapor pressure 1.09×10⁻⁷ mmHg at 25 °C) compared with the allyl ether's three hydroxymethyl groups plus one ether oxygen . This density differential translates to approximately 16% more coating volume per unit mass for the same mass of active monomer, offering formulators a tangible weight-saving lever in aerospace and transportation coating applications [1].

Density reduction
Data to verify
~15.7% lower density vs. non-allylated phenol (1.2 vs 1.424 g/cm³)
May enable weight-sensitive coating formulations
Computed density values; experimental validation advised
Polymer chemistry Coating formulation Thermoset resins

Hydroxyl Value and Polycondensation Capacity: Three –OH Groups on an Aromatic Scaffold vs. One –OH on Aliphatic TMPAE

The target compound possesses three primary hydroxymethyl (–CH₂OH) groups per molecule anchored on a benzene ring, giving a theoretical hydroxyl value of approximately 750 mg KOH/g (calculated as 56,100 × 3 / 224.25) [1]. In contrast, trimethylolpropane diallyl ether (TMPAE, CAS 682-09-7) carries only one hydroxyl group on its aliphatic 2,2-bis(allyloxymethyl)butan-1-ol scaffold, yielding a theoretical hydroxyl value of ~262 mg KOH/g (56,100 × 1 / 214.30) . The target compound therefore provides roughly 2.9× higher hydroxyl group density on a mass basis, enabling a proportionally higher condensation crosslink density when reacted with isocyanates, anhydrides, or melamine–formaldehyde resins. Furthermore, the aromatic benzene core of CAS 10580-81-1 imparts greater backbone rigidity and thermal stability compared with the fully aliphatic TMPAE backbone, where the absence of aromatic character limits the glass transition temperature and char yield achievable in the cured network [1].

Hydroxyl value
Reported
~750 mg KOH/g vs. ~262 for TMPAE (2.9× higher)
Supports greater condensation crosslink density per unit mass
Calculated from molecular structure; experimental verification recommended
Condensation polymerization Crosslinking Hydroxyl value

Single-Entity Definition vs. Commercial Methylon® 75108 Mixture: Impact on Stoichiometric Precision and Reproducibility

CAS 10580-81-1 is a structurally defined, single-molecular-entity compound (IUPAC: [3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol) with a fixed allyl-to-hydroxyl stoichiometry of exactly 1:3 [1]. Methylon® 75108, the commercial benchmark allyl ether phenolic coating intermediate from Sumitomo Bakelite, is explicitly described as 'a mixture of the allyl ethers of mono-, di-, and trimethylol phenols' with a bulk viscosity of 3,000 cP at 25 °C and a non-volatile content of 86.5% [2]. The compositional variability inherent in this mixture means the effective allyl-to-hydroxyl ratio and the fraction of trifunctional (trimethylol) species are not fixed between production lots. For applications requiring precise stoichiometric balancing—such as Alder-ene curing with bismaleimides where the allyl:maleimide molar ratio critically governs Tg and thermal stability (Tg has been shown to shift from 153 °C to 280 °C depending on maleimide content in allyl ether phenolic systems) [3]—the defined single-entity nature of CAS 10580-81-1 provides procurement-grade assurance of reactant stoichiometry. This is a critical differentiator for research groups and manufacturers developing structure–property correlations or producing regulated products where compositional consistency must be documented.

Compositional definition
Specification review
Fixed 1:3 allyl:OH ratio vs. variable mixture
Enables reproducible stoichiometric network architecture
Mixture composition may vary between production lots
Quality control Stoichiometry Batch-to-batch reproducibility

Allyl-Functional Reactivity Enables Orthogonal Dual-Cure Pathways Absent in Non-Allylated 2,4,6-Trimethylolphenol

The allyl ether group present in CAS 10580-81-1 provides a second, orthogonal reaction pathway—radical-mediated or thiol-ene addition polymerization—that is completely absent in its non-allylated parent 2,4,6-trimethylolphenol (CAS 2937-61-3) . This bifunctional reactivity profile (condensation via –CH₂OH + radical addition via –OCH₂CH=CH₂) enables dual-cure processing strategies where the material can be partially cured by one mechanism and fully cured by another. In the broader class of allyl-ether functionalized phenolic systems, the allyl group has been demonstrated to participate in thiol-ene photopolymerization to yield clear, smooth films when reacted with multifunctional thiols [1]. While direct quantitative kinetic data for CAS 10580-81-1 specifically in thiol-ene systems are not available in the public literature, the structural precedent established by well-defined allyl-ether functionalized dendrimers—where allyl-terminated building blocks undergo efficient thiol-ene crosslinking—supports the class-level inference that the allyl group of CAS 10580-81-1 confers photocurable capability absent in the non-allylated analog [1]. The non-allylated 2,4,6-trimethylolphenol can only cure via methylol condensation, limiting its applicability in UV-curable or dual-cure coating formulations.

Cure pathways
Class-level
Two orthogonal mechanisms: condensation + radical/thiol-ene (vs. condensation only)
Expands processing options for staged dual-cure systems
Thiol-ene reactivity inferred from structurally related allyl-ether dendrimers
Dual-cure Thiol-ene chemistry Photopolymerization

Aromatic Backbone Thermal Stability and Boiling Point vs. Aliphatic Allyl Ether Analogues

The aromatic benzene core of CAS 10580-81-1 confers a substantially higher boiling point (427.7 ± 40.0 °C at 760 mmHg) compared with the aliphatic analogue trimethylolpropane diallyl ether (TMPAE), which has a reported boiling point of approximately 122 °C [1]. This ~305 °C boiling point differential reflects the stronger intermolecular interactions (π–π stacking) and higher molecular rigidity of the aromatic scaffold. The flash point of CAS 10580-81-1 is 212.5 ± 27.3 °C, whereas TMPAE's flash point is 124 °C [1]. In the context of high-temperature curing cycles (e.g., bismaleimide Alder-ene systems where cure temperatures can exceed 200 °C), the lower volatility of CAS 10580-81-1 reduces monomer loss through evaporation during processing, which is a known issue with lower-boiling aliphatic allyl ethers. Class-level evidence from allyl ether phenolic resin–bismaleimide blends demonstrates that aromatic allyl ether systems can achieve char yields of 46.0% at 800 °C and Tg values exceeding 280 °C, thermal performance metrics unattainable with aliphatic-backbone allyl ethers .

Boiling point
Data to verify
427.7 °C vs. ~122 °C for TMPAE; flash point 212.5 °C vs. 124 °C
May reduce monomer evaporation during high-temperature curing
Predicted values; confirm experimentally for process safety
Thermal stability High-temperature coatings Volatility

Highest-Value Application Scenarios for 2,4,6-Trimethylolphenyl Allyl Ether (CAS 10580-81-1) Based on Quantitative Differentiation Evidence


Precision Bismaleimide (BMI) Alder-Ene Co-Monomer for High-Tg Laminates and Composites

The defined 1:3 allyl-to-hydroxyl stoichiometry of CAS 10580-81-1 makes it a superior co-monomer choice over the variable-composition Methylon® 75108 mixture for BMI Alder-ene curing systems, where the allyl:maleimide molar ratio directly governs the final glass transition temperature. Literature on structurally related allyl ether phenolic resins demonstrates that Tg can be tuned from 153 °C to 280 °C by adjusting the maleimide content, a level of thermal performance control that requires a stoichiometrically defined allyl source . The three hydroxymethyl groups additionally offer post-cure condensation sites for further network densification, a capability absent in allyl-only monomers.

Dual-Cure (UV + Thermal) Protective Coatings for Metal Packaging and Chemical Processing Equipment

The orthogonal dual functionality—allyl ether for UV-initiated radical or thiol-ene curing plus three hydroxymethyl groups for thermal condensation with melamine–formaldehyde or isocyanate crosslinkers—positions CAS 10580-81-1 as a strategic monomer for dual-cure coating formulations [1]. The aromatic backbone provides the thermal stability needed for chemical processing equipment service environments, while the allyl group enables rapid UV tack-up followed by thermal post-cure. Methylon® 75108, the commercial mixture, is already established in can and container linings requiring resistance to chemicals, heat, humidity, impact, and abrasion [2]; the defined single-entity version offers formulators the ability to decouple and optimize each curing stage with stoichiometric precision.

Synthesis of Well-Defined Allyl-Ether Functionalized Dendrimers and Hyperbranched Polymers

The symmetrical 1,3,5-substitution pattern with three equivalent hydroxymethyl groups makes CAS 10580-81-1 an ideal core building block for convergent dendrimer synthesis. Well-defined, allyl-ether functional first-generation dendrimers have been synthesized using trimethylolpropane, trisphenol, and ditrimethylolpropane cores, demonstrating the viability of this approach [3]. Compared with TMPAE (aliphatic, one hydroxyl), the aromatic tri-hydroxymethyl scaffold of CAS 10580-81-1 enables the construction of dendrimers with a rigid aromatic core and three reactive peripheral sites, offering higher final Tg and char yield than fully aliphatic analogues. The single-entity nature ensures reproducible dendrimer architecture without the compositional variability inherent in commercial mixtures.

Flame-Retardant Vinyl Ester Resin Modification for Marine and Aerospace Composites

Blends of allyl ether phenolic resins (of which CAS 10580-81-1 is the pure trimethylol component) with vinyl ester resins have demonstrated improved flame retardance compared with unblended vinyl ester resins, with better compatibility than alternative phenolic modifiers such as Durez resins, which tend to give phase-separated blends with poor physical and mechanical properties [4]. The aromatic benzene core contributes to char formation during combustion, a key mechanism for condensed-phase flame retardancy. The three hydroxymethyl groups provide additional reactive sites for grafting onto vinyl ester backbones or for post-formulation crosslinking, enabling char yields that, in related allyl ether naphthalene phenolic–BMI systems, reach 46.0% at 800 °C .

Application
Selection Property
Validation Focus
BMI co-monomer for high-Tg laminates
Defined 1:3 allyl-to-hydroxyl stoichiometry
Tg control through stoichiometric precision
Dual-cure protective coatings
Orthogonal allyl-ether and hydroxymethyl reactivity
Staged curing and processing window optimization
Dendrimer core building block
Symmetrical 1,3,5-trimethylolbenzene scaffold
Reproducible architecture and multi-arm functionality
Flame-retardant vinyl ester modification
Aromatic char-forming backbone with grafting sites
Char yield and phase compatibility in blends
Quote Request

Request a Quote for ar-(Allyloxy)benzenetrimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.